[3-[(E)-[[2-(4-chloro-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate
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Description
[3-[(E)-[[2-(4-chloro-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate is a useful research compound. Its molecular formula is C22H15ClN4O8 and its molecular weight is 498.8 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate is 498.0578411 g/mol and the complexity rating of the compound is 793. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Research into compounds with similar complex chemical structures often focuses on their synthesis and structural characterization. For example, the study on the synthesis of derivatives through reactions involving nitrophenol and nitrobenzoic acid derivatives demonstrates the intricate processes used to create and analyze compounds with specific functional groups and structural features. These methodologies can be applied to understand the synthesis pathway of "3-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate" and to explore its chemical behavior and properties (Havaldar, Bhise, & Burudkar, 2004; Begunov & Valyaeva, 2015).
Catalytic and Electrochemical Applications
Compounds with nitroaromatic groups are studied for their electrocatalytic properties, such as the modification of electrodes with nitroaromatic compounds for NADH oxidation. This suggests potential applications of "3-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate" in electrochemical sensors or as a catalyst in redox reactions, highlighting the utility of such compounds in analytical chemistry and biosensor development (Contreras et al., 2020).
Anticancer Research
The study of N, N′–disubstituted thiocarbamide derivatives for their in vitro cytotoxicity against various human cancer cell lines points towards the exploration of nitrophenyl derivatives in the development of anticancer agents. This opens up avenues for researching the biological activity and therapeutic potential of "3-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate" against cancer (Pandey et al., 2019).
Photocatalysis and Environmental Applications
Research into F,O,S-codoped graphitic carbon nitride for the synthesis of benzoxazoles and benzimidazoles under visible light irradiation demonstrates the potential of nitrophenol derivatives in photocatalytic applications. Such studies provide a foundation for exploring "3-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate" in the field of green chemistry, particularly in catalyzing organic transformations and environmental remediation (Santiago-Aliste et al., 2023).
Properties
IUPAC Name |
[3-[(E)-[[2-(4-chloro-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O8/c23-16-6-9-20(19(11-16)27(32)33)34-13-21(28)25-24-12-14-2-1-3-18(10-14)35-22(29)15-4-7-17(8-5-15)26(30)31/h1-12H,13H2,(H,25,28)/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZFGNLURNWHTF-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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